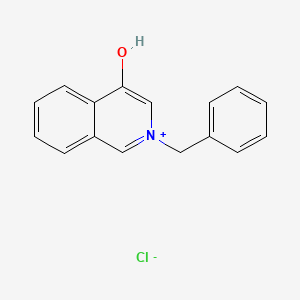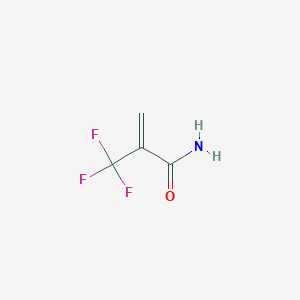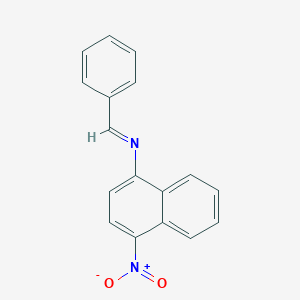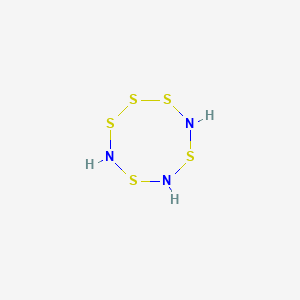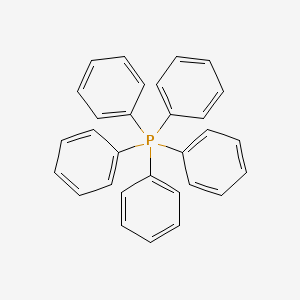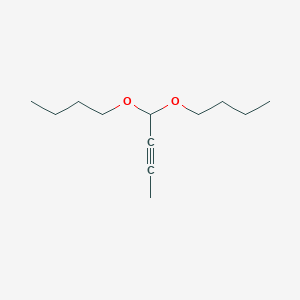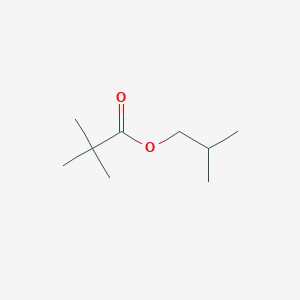![molecular formula C10H14O3 B14749160 1-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1658-06-6](/img/structure/B14749160.png)
1-Oxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound has garnered significant attention due to its diverse applications in various fields such as medicine, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-2,4-dione typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antifungal and insecticidal agent.
Medicine: Explored for its antitumor properties and as a potential drug candidate.
Industry: Utilized in the development of optical materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which play a crucial role in its biological activity. These interactions can affect various pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 1,3-Dioxane-1,3-dithiane spiranes
- 1,3-Oxathiane derivatives
Uniqueness: 1-Oxaspiro[5.5]undecane-2,4-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
1658-06-6 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-oxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c11-8-6-9(12)13-10(7-8)4-2-1-3-5-10/h1-7H2 |
Clave InChI |
VAWIRJJPHNUVKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


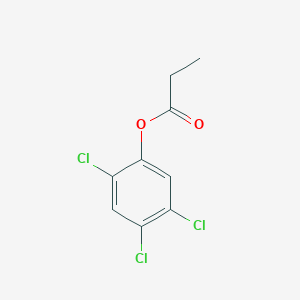
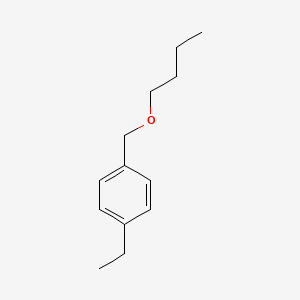
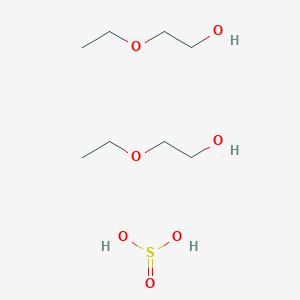
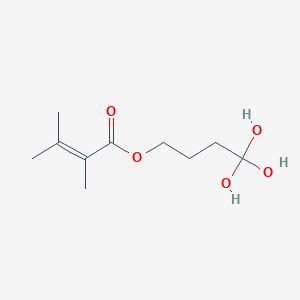
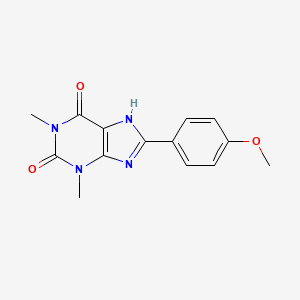

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
